![molecular formula C10H8N2O3S B2612862 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid CAS No. 32991-52-9](/img/structure/B2612862.png)
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid
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Overview
Description
“2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of compound is often found in drugs and other active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you’re asking about, has been a subject of research. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Scientific Research Applications
Drug Discovery
The 1,2,4-oxadiazole ring, which is a part of the compound, has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . This makes it a perfect framework for novel drug development .
Enzyme Inhibition
Compounds with a 1,2,4-oxadiazole unit have been used in the discovery of enzyme inhibitors . For example, some compounds have shown high affinity and selectivity to σ1 receptors .
Agricultural Applications
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . Some compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice . Some compounds also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Antifungal Activity
Some 1,2,4-oxadiazole derivatives have shown activity against fungal diseases like rice sheath wilt caused by Rhizoctonia solani .
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with target proteins.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Result of Action
Similar compounds have shown inhibitory activity against various diseases .
properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJIRQSSLPUVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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